![molecular formula C17H17NOS B5719314 1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
1-[2-(ethylthio)benzoyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(ethylthio)benzoyl]indoline, also known as ETB-PI, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-[2-(ethylthio)benzoyl]indoline involves the disruption of protein-protein interactions. It binds to the interface between two proteins and prevents their interaction. This disruption can lead to the activation of downstream pathways that induce cell death or inhibit cell growth.
Biochemical and Physiological Effects:
1-[2-(ethylthio)benzoyl]indoline has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[2-(ethylthio)benzoyl]indoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects in a mouse model of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(ethylthio)benzoyl]indoline is its potency and specificity. It has been shown to inhibit protein-protein interactions at low concentrations, which makes it a valuable tool for studying these interactions. However, one limitation is its solubility. 1-[2-(ethylthio)benzoyl]indoline is poorly soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(ethylthio)benzoyl]indoline. One direction is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the role of 1-[2-(ethylthio)benzoyl]indoline in other disease states, such as neurodegenerative diseases. Additionally, the use of 1-[2-(ethylthio)benzoyl]indoline as a tool for studying protein-protein interactions in cells and tissues could lead to a better understanding of the mechanisms underlying various diseases.
Synthesemethoden
The synthesis of 1-[2-(ethylthio)benzoyl]indoline involves the condensation of 2-ethylthiobenzoyl chloride with indoline in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of 1-[2-(ethylthio)benzoyl]indoline as a yellow solid. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(ethylthio)benzoyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. This inhibition leads to the stabilization of p53 and the activation of downstream pathways that induce cell death. 1-[2-(ethylthio)benzoyl]indoline has also been shown to inhibit the interaction between Bcl-2 and Bak, which is involved in the regulation of mitochondrial apoptosis. This inhibition leads to the activation of Bak and the induction of apoptosis.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-20-16-10-6-4-8-14(16)17(19)18-12-11-13-7-3-5-9-15(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWHJASGCCODMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[2-(ethylsulfanyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
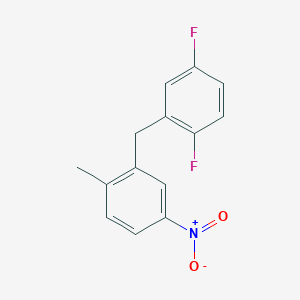

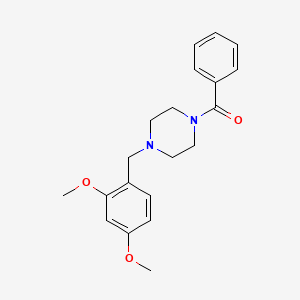
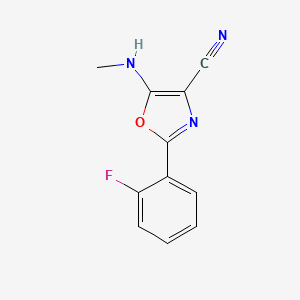
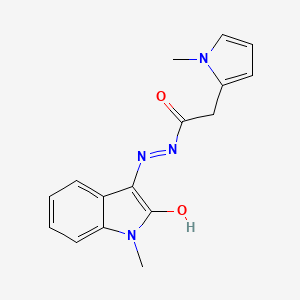
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

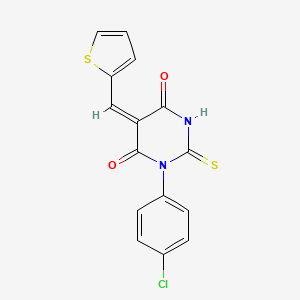
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)